molecular formula C16H13N3O2 B11846442 5,8-Quinazolinedione, 2,4-dimethyl-6-(phenylamino)- CAS No. 61416-89-5

5,8-Quinazolinedione, 2,4-dimethyl-6-(phenylamino)-

Cat. No.: B11846442
CAS No.: 61416-89-5
M. Wt: 279.29 g/mol
InChI Key: BGTMUKDENKBJIT-UHFFFAOYSA-N
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Description

5,8-Quinazolinedione, 2,4-dimethyl-6-(phenylamino)- is a quinazoline derivative characterized by a bicyclic aromatic system with two nitrogen atoms at positions 1 and 3. The compound features two ketone groups at positions 5 and 8, a phenylamino substituent at position 6, and methyl groups at positions 2 and 4 (Figure 1). Quinazolinediones are a subclass of quinazolines, known for diverse biological activities, including kinase inhibition and antimicrobial properties . The methyl and phenylamino substituents likely enhance lipophilicity and modulate electronic properties, influencing binding affinity and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61416-89-5

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

6-anilino-2,4-dimethylquinazoline-5,8-dione

InChI

InChI=1S/C16H13N3O2/c1-9-14-15(18-10(2)17-9)13(20)8-12(16(14)21)19-11-6-4-3-5-7-11/h3-8,19H,1-2H3

InChI Key

BGTMUKDENKBJIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)C)C(=O)C=C(C2=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Regioselectivity Control

  • Steric effects : Bulky substituents at positions 2 and 4 direct electrophilic substitution to position 6.

  • Catalytic systems : Pd(OAc)₂/Xantphos improves coupling efficiency for arylaminations, reducing byproducts.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures (3:1) effectively remove unreacted aniline.

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) isolates the target compound (>95% purity).

Analytical Validation

Spectroscopic Data

  • ¹H-NMR (DMSO-d₆) : δ 2.10 (s, 2×CH₃), 6.80 (m, Ph-H), 10.40 (s, NH).

  • IR (KBr) : 1719 cm⁻¹ (C=O), 1653 cm⁻¹ (C=N), 1266 cm⁻¹ (C-N).

  • MS (ESI+) : m/z 324.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

  • Melting Point : 278–279°C (decomposition).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Stepwise FunctionalizationHigh regiocontrol, >70% yieldsMulti-step, time-intensive (48+ hrs)
One-Pot SynthesisRapid (6–8 hrs), atom-economicalLower yields (55–60%)

Industrial Scalability Considerations

  • Continuous flow reactors minimize side reactions during N-alkylation.

  • Green solvents : Eucalyptol replaces DMF in cyclization steps, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(phenylamino)quinazoline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include quinazoline N-oxides, amines, and substituted quinazoline derivatives, which can have varied biological activities .

Scientific Research Applications

Pharmacological Activities

Research indicates that derivatives of quinazoline compounds exhibit a broad spectrum of pharmacological effects, including:

  • Anticancer Activity : Quinazoline derivatives have been studied for their potential as anticancer agents. For instance, certain derivatives have shown promising results as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation .
  • Antibacterial Properties : Some studies have demonstrated that quinazoline derivatives possess moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Inhibition zone values and minimum inhibitory concentration (MIC) values indicate their effectiveness compared to standard antibiotics .
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties. Research shows that certain derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

Case Studies and Research Findings

  • Anticancer Studies : A study highlighted the synthesis of quinazoline derivatives that act as EGFR inhibitors, with some compounds exhibiting IC50 values as low as 0.005 µM against cancer cell lines such as A431 and HCC827. These findings suggest significant potential for developing targeted cancer therapies .
  • Antibacterial Studies : Another investigation reported that specific quinazoline derivatives demonstrated effective inhibition against Candida albicans, outperforming standard drugs like ampicillin in some cases. The compounds exhibited inhibition zones ranging from 10 to 13 mm .
  • Anti-inflammatory Research : In vivo studies have shown that certain quinazoline derivatives significantly reduced edema in animal models, indicating their potential utility in treating inflammatory conditions .

Comparative Analysis of Related Compounds

To understand the unique properties of 5,8-quinazolinedione, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)Ethyl group at position 2Different solubility profile
6-ArylaminoquinazolinonesArylamino substitutions at various positionsEnhanced antibacterial activity
Sulfonamide-modified QuinazolinesSulfonamide functional groupsPotential anti-inflammatory effects

This table illustrates how variations in substituents influence biological activities and applications across different quinazoline derivatives.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6-(phenylamino)quinazoline-5,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular pathways involved in disease progression. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

a. 5,8-Quinazolinedione, 6-(phenylamino)- (Unsubstituted Core)

  • Structural Differences : Lacks methyl groups at positions 2 and 4.
  • Physicochemical Impact : The absence of methyl groups reduces steric hindrance and lipophilicity (predicted LogP ~2.0 vs. ~2.5–3.0 for the methylated analogue).
  • Activity Implications : Methyl groups in the target compound may improve membrane permeability or target selectivity due to enhanced hydrophobic interactions .

b. 2,4-Dichloro-5,8-quinazolinedione

  • Structural Differences : Chlorine atoms replace methyl groups at positions 2 and 4.
  • Physicochemical Impact: Chlorine increases molecular weight (MW ~287 vs.
  • Activity Implications : Chlorinated derivatives often exhibit stronger electrophilic character, useful in covalent inhibitor design.

Heterocyclic Analogues: Quinolinediones

a. LY83583 (6-(Phenylamino)-5,8-quinolinedione)

  • Core Structure: Contains a quinoline backbone (one nitrogen) instead of quinazoline (two nitrogens) .
  • Activity : LY83583 is a guanylate cyclase inhibitor, demonstrating vasodilatory effects . The quinazoline core in the target compound may confer distinct target interactions due to additional nitrogen atoms.

b. 6-Anilinoquinoline-5,8-quinone

  • Structural Differences: Quinone moiety replaces the dione structure.
  • Impact : Increased redox activity, making it prone to participate in electron-transfer reactions, unlike the more stable dione system in the target compound .

Data Tables

Table 1: Physicochemical Comparison

Compound Core Structure Substituents Molecular Weight LogP Solubility
Target Compound Quinazolinedione 2,4-dimethyl-6-(PhNH) ~264.3* ~2.8* Low (predicted)
LY83583 Quinolinedione 6-PhNH 250.25 2.53 Poor
5,8-Quinazolinedione, 6-(PhNH) Quinazolinedione 6-PhNH 236.2* ~2.0 Moderate

*Estimated based on structural analogs.

Table 2: Pharmacological Activity Comparison

Compound Reported Activity Mechanism
Target Compound Not reported (predicted kinase inhibition) N/A
LY83583 Guanylate cyclase inhibition Vasodilation
Imidazo[4,5-g]quinazolines Anticancer (e.g., kinase inhibition) ATP-competitive binding

Research Findings and Implications

  • Activity Gaps : While LY83583’s guanylate cyclase activity is well-documented , the target compound’s pharmacological profile remains unexplored. Methyl groups could shift selectivity toward kinases or epigenetic targets common in quinazolines.
  • Stability: Quinazolinediones are generally more stable than quinones, suggesting advantages in drug development .

Q & A

Q. How do researchers integrate process control in large-scale synthesis without compromising purity?

  • Answer: Implement PAT (Process Analytical Technology) tools like inline FT-IR for real-time monitoring. Membrane separation (nanofiltration) removes impurities while retaining product. Response Surface Methodology (RSM) optimizes parameters like temperature and pressure .

Future Directions

Q. What emerging technologies could revolutionize research on quinazolinedione derivatives?

  • Answer: AI-driven autonomous labs (e.g., closed-loop systems with robotic synthesis and analysis) accelerate SAR exploration. Cryo-EM could resolve transient ligand-protein complexes. CRISPR-Cas9 gene editing validates target engagement in isogenic cell lines .

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